

N-(2-Hydroxyethyl)propionamide: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)propionamide

Cat. No.: B095570

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CAS Number: 18266-55-2 Synonyms: N-Propionylethanolamine, Hydroxyethylpropionamide

This technical guide provides a comprehensive overview of **N-(2-Hydroxyethyl)propionamide**, a chemical compound of interest in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, analysis, and current understanding of its applications.

Core Properties and Specifications

N-(2-Hydroxyethyl)propionamide is a clear, colorless to light yellow liquid at room temperature. Its chemical structure features a propionamide group linked to a hydroxyethyl chain, rendering it soluble in water.

Physicochemical Data

The key physicochemical properties of **N-(2-Hydroxyethyl)propionamide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	18266-55-2	
Molecular Formula	C ₅ H ₁₁ NO ₂	[1]
Molecular Weight	117.15 g/mol	[1]
Appearance	Colorless to Light yellow to Light orange clear liquid	
Boiling Point	203 °C / 10 mmHg	
Density	1.07 g/cm ³	
Refractive Index	1.47	
Flash Point	145 °C	
Water Solubility	Soluble	
Purity (typical)	>97.0% (GC)	

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for **N-(2-Hydroxyethyl)propionamide** are not extensively published in peer-reviewed literature, its synthesis can be logically derived from standard amidation reactions. The most probable synthetic routes involve the reaction of ethanolamine with either a propionic acid derivative or an ester.

Proposed Synthesis Routes

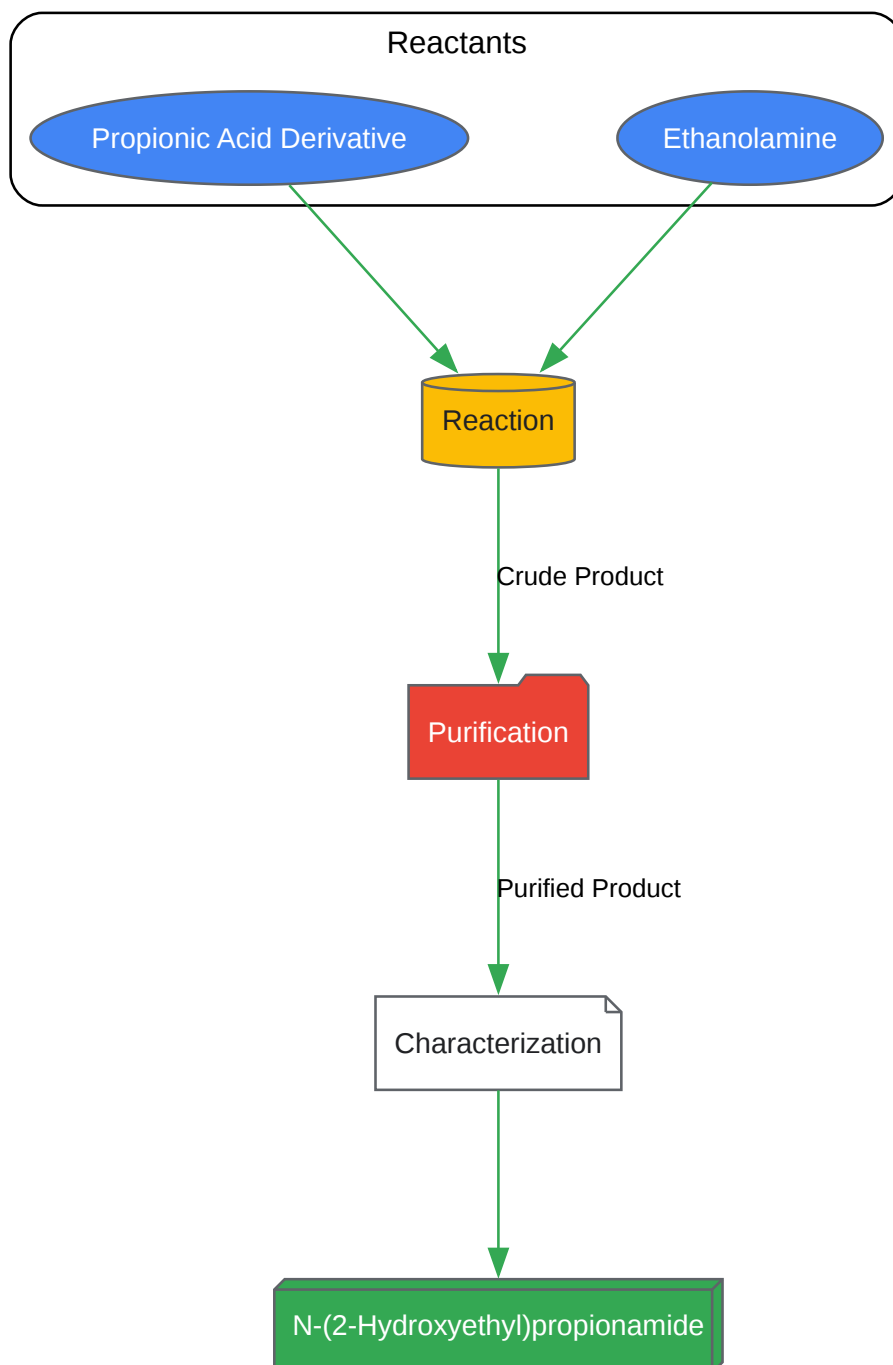
Two primary methods are proposed for the synthesis of **N-(2-Hydroxyethyl)propionamide**:

- **Direct Amidation of Propionic Acid with Ethanolamine:** This method involves the direct reaction between propionic acid and ethanolamine, typically at elevated temperatures to drive off the water formed as a byproduct, thus pushing the reaction to completion. An acid catalyst may be employed.
- **Aminolysis of an Ethyl Propionate with Ethanolamine:** This route involves the reaction of an ester, such as ethyl propionate, with ethanolamine. This reaction can often be performed

under milder conditions than direct amidation.

A general workflow for the synthesis of **N-(2-Hydroxyethyl)propionamide** is depicted in the diagram below.

General Synthesis Workflow for N-(2-Hydroxyethyl)propionamide



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Caption: A generalized workflow for the synthesis of **N-(2-Hydroxyethyl)propionamide**.

Experimental Protocol: Synthesis via Aminolysis of Ethyl Propionate

The following is a generalized, hypothetical protocol based on standard laboratory procedures for amide synthesis. Researchers should optimize these conditions for their specific equipment and purity requirements.

Materials:

- Ethyl propionate
- Ethanolamine
- Anhydrous solvent (e.g., Toluene or Xylene, optional)
- Dean-Stark apparatus (if using a solvent to remove ethanol)
- Reaction flask, condenser, heating mantle, and magnetic stirrer
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add equimolar amounts of ethyl propionate and ethanolamine.
- **Reaction:** Heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of reactants and the formation of the product.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it using a rotary evaporator.

- Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure **N-(2-Hydroxyethyl)propionamide**.

Applications and Uses

The known applications of **N-(2-Hydroxyethyl)propionamide** are primarily as a chemical intermediate in the synthesis of more complex molecules.

- Polymer Chemistry: A significant application is in the production of the water-soluble azo polymerization initiator, 2,2'-Azobis[2-methyl-**N-(2-hydroxyethyl)propionamide**] (sold under trade names like VA-086).^[2] This initiator is used in the polymerization of monomers like acrylamide and as a curing agent for various resins.^[2] The hydroxyl group on the **N-(2-Hydroxyethyl)propionamide** moiety imparts desirable solubility characteristics to the final initiator.
- Chemical Synthesis: As a bifunctional molecule (containing both an amide and a hydroxyl group), it serves as a versatile building block in organic synthesis.

Currently, there is a lack of published literature detailing its direct use in drug development or as a standalone active pharmaceutical ingredient.

Biological Activity and Toxicology

As of the date of this document, there is no specific toxicological or pharmacological data available in the public domain for **N-(2-Hydroxyethyl)propionamide**. Its biological effects have not been thoroughly investigated. Therefore, researchers should handle this compound with the standard care and personal protective equipment appropriate for novel chemical entities.

Analytical and Characterization Methods

The purity and identity of **N-(2-Hydroxyethyl)propionamide** can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

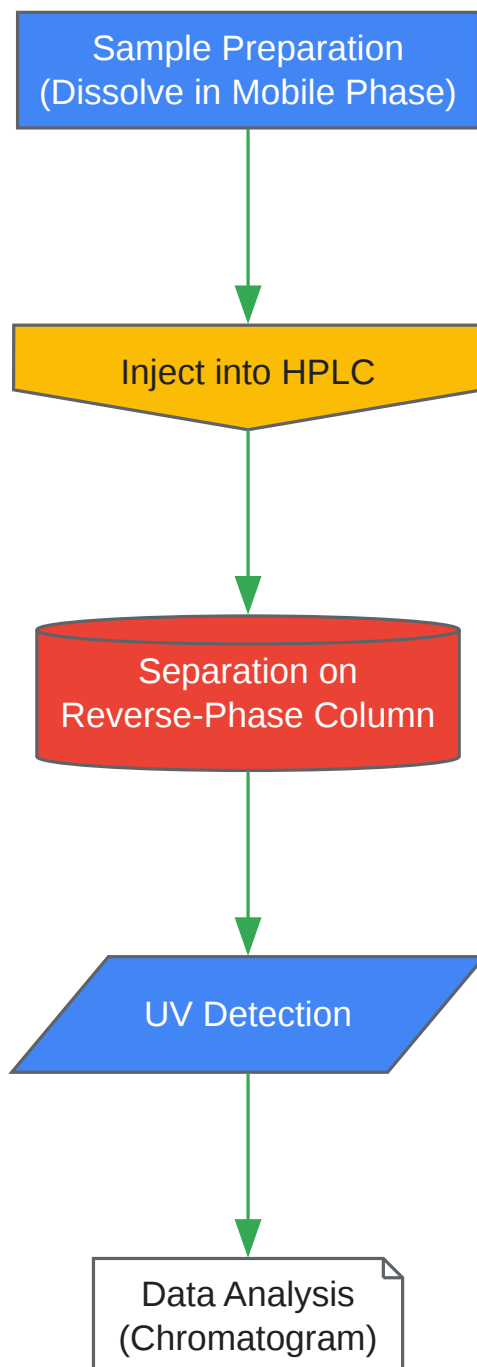
A reverse-phase HPLC method can be employed for the analysis of **N-(2-Hydroxyethyl)propionamide**.^[3]

Typical HPLC Conditions:

Parameter	Condition
Column	Reverse-phase C18 (e.g., Newcrom R1)
Mobile Phase	Acetonitrile and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[3]
Detection	UV
Application	Purity assessment, pharmacokinetic studies, and preparative separation for impurity isolation. [3]

The workflow for a typical HPLC analysis is outlined below.

HPLC Analysis Workflow for N-(2-Hydroxyethyl)propionamide



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Caption: A simplified workflow for the HPLC analysis of **N-(2-Hydroxyethyl)propionamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) is a powerful tool for the structural confirmation of **N-(2-Hydroxyethyl)propionamide**. The expected signals in the ^1H NMR spectrum would correspond to the protons of the ethyl group of the propionamide moiety and the two methylene groups of the hydroxyethyl chain.[4]

Conclusion

N-(2-Hydroxyethyl)propionamide is a chemical compound with established physicochemical properties and defined analytical methodologies for its characterization. Its primary documented application lies in the field of polymer chemistry as a precursor to a water-soluble azo initiator. While its potential as a versatile chemical building block is evident from its structure, there is a significant gap in the literature regarding its biological activity and toxicological profile. Further research is warranted to explore these aspects and potentially uncover new applications in fields such as materials science and drug development.

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